3,4,3',4'-Tetrahydrospirilloxanthin
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Overview
Description
3,4,3',4'-Tetrahydrospirilloxanthin (THS) is a carotenoid pigment that has recently gained attention due to its potential applications in various fields. It is a natural product that is found in certain bacteria, such as Sphingomonas sp. and Rhodobacter sphaeroides. THS has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Scientific Research Applications
Carotenoid Biosynthesis
3,4,3',4'-Tetrahydrospirilloxanthin is identified as a key compound in the study of carotenoid biosynthesis. In research involving the purple bacterium Rhodospirillum rubrum, this compound was the main carotenoid accumulated in a specific mutant strain. The study highlighted the complex pathways of carotenoid biosynthesis in phototrophic bacteria, revealing insights into the role of 3,4,3',4'-Tetrahydrospirilloxanthin in this process (Komori et al., 1998).
Photophysics and Photochemistry
Another study explored the photophysical properties of spirilloxanthin, which includes the tetrahydro form. The research used sub-5-fs pump-probe spectroscopy to analyze the absorption spectra and lifetimes of various singlet states in all-trans-spirilloxanthin. This contributes to our understanding of carotenoid photochemistry and their roles in photosynthetic systems (Nishimura et al., 2004).
Industrial Applications
The role of 3,4,3',4'-Tetrahydrospirilloxanthin in the production of other carotenoids like lycopene is also significant. A study on Rhodospirillum rubrum demonstrated how genetic modifications in the carotenoid gene cluster can lead to the accumulation of lycopene, a valuable industrial product. This research has implications for industrial biotechnology and the production of natural pigments (Wang et al., 2012).
Genetic Studies
Genetic studies involving 3,4,3',4'-Tetrahydrospirilloxanthin provide insights into the biosynthesis of highly conjugated carotenoids. By mutating and overexpressing certain genes in Rhodospirillum rubrum, researchers could produce variants of the compound, advancing our understanding of the genetic basis of carotenoid biosynthesis (Autenrieth & Ghosh, 2015).
Comparative Studies with Other Carotenoids
Comparative studies with other carotenoids like astaxanthin and nostoxanthin have also been conducted. These studies provide a broader context for understanding the properties and applications of 3,4,3',4'-Tetrahydrospirilloxanthin in various biological and industrial processes (Ambati et al., 2014), (Kikukawa et al., 2021).
properties
CAS RN |
13833-01-7 |
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Product Name |
3,4,3',4'-Tetrahydrospirilloxanthin |
Molecular Formula |
C42H64O2 |
Molecular Weight |
601 g/mol |
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene |
InChI |
InChI=1S/C42H64O2/c1-35(23-15-25-37(3)27-17-29-39(5)31-19-33-41(7,8)43-11)21-13-14-22-36(2)24-16-26-38(4)28-18-30-40(6)32-20-34-42(9,10)44-12/h13-18,21-30H,19-20,31-34H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |
InChI Key |
LCTIOHZQWXQPIB-VYCPWLLESA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CCCC(OC)(C)C)/C)/C)/C)\C)\C)/CCCC(OC)(C)C |
SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC |
Canonical SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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